2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine (CAS: 40951-53-9), commercially classified as Bromazepam Impurity 3, is a highly specialized analytical reference standard and a major ring-cleaved metabolite of the widely prescribed benzodiazepine, bromazepam . Structurally characterized by a benzophenone-like scaffold featuring a pyridine ring and a heavily substituted phenyl ring (2-amino, 3-hydroxy, 5-bromo), this compound is essential for pharmaceutical quality control and clinical toxicology. In industrial procurement, it is primarily sourced by analytical laboratories, API manufacturers, and contract research organizations (CROs) to validate stability-indicating high-performance liquid chromatography (HPLC) methods, calibrate liquid chromatography-mass spectrometry (LC-MS/MS) assays, and ensure strict compliance with ICH guidelines regarding impurity profiling and degradation tracking [1].
In the context of pharmaceutical quality assurance and forensic toxicology, substituting 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine with a generic analog or a crude degradation mixture is strictly prohibited. Utilizing closely related standards, such as Bromazepam Impurity A (which lacks the 3-hydroxy group) or Bromazepam Impurity 1 (which lacks both the bromo and hydroxy substituents), fundamentally compromises assay validity [1]. These structural differences drastically alter the compound's polarity, chromatographic retention time, and ionization efficiency, making analogs useless for establishing accurate relative response factors (RRF) or limits of quantification (LOQ) [2]. Furthermore, because this specific compound represents the dominant urinary excretion product in human metabolism, failing to procure the exact 3-hydroxybenzoyl standard prevents the accurate calibration of LC-MS/MS panels used to confirm clinical bromazepam ingestion [3].
To accurately quantify degradation products in trace-level API analysis, exact mass spectrometric resolution is critical. 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine possesses a molecular weight of 293.12 g/mol, yielding a distinct precursor ion mass compared to its non-hydroxylated counterpart, Bromazepam Impurity A . This mass shift allows for unambiguous selected reaction monitoring (SRM) in complex matrices, preventing false-positive quantification of degradants during stability testing [1].
| Evidence Dimension | LC-MS/MS Precursor Ion Mass (m/z) |
| Target Compound Data | m/z ~294 [M+H]+ (due to the 3-hydroxy group) |
| Comparator Or Baseline | Bromazepam Impurity A (m/z ~278 [M+H]+) |
| Quantified Difference | +16 Da exact mass shift |
| Conditions | Electrospray ionization (ESI) positive mode in analytical impurity profiling |
Procurement of the exact hydroxylated standard is mandatory to establish distinct mass transitions and avoid overlapping signals during trace-level API stability testing.
In human pharmacokinetic and toxicology screening, tracking the correct biomarker is essential for confirming drug exposure. Following oral administration of bromazepam, the parent drug is heavily metabolized, undergoing ring cleavage and hydroxylation. 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine (excreted primarily as a glucuronide conjugate) is the single most abundant urinary marker, drastically out-performing the intact parent API in clinical recovery assays [1].
| Evidence Dimension | Urinary Excretion Recovery (% of administered dose) |
| Target Compound Data | ~40% of the administered dose (as conjugate) |
| Comparator Or Baseline | Intact Bromazepam (~2% of the administered dose) |
| Quantified Difference | 20-fold higher abundance in human urine |
| Conditions | In vivo human pharmacokinetic tracking and post-administration urinalysis over a 72-hour interval |
Toxicology labs must procure this specific metabolite standard rather than the parent API to achieve the highest sensitivity and accuracy in clinical urine screening.
Regulatory guidelines require manufacturers to understand the pharmacological impact of API degradation. Unlike 3-hydroxybromazepam, which retains the intact 1,4-benzodiazepine ring and exhibits active anxiolytic properties, 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine represents a complete cleavage of the heterocyclic ring [1]. This structural collapse renders the target compound pharmacologically inactive, making it a critical marker for tracking the true loss of therapeutic potency in aging formulations [2].
| Evidence Dimension | Pharmacological Activity (Benzodiazepine Receptor Affinity) |
| Target Compound Data | Inactive (due to cleaved diazepine ring) |
| Comparator Or Baseline | 3-Hydroxybromazepam (Active metabolite/degradant) |
| Quantified Difference | Complete loss of target receptor affinity vs. retained therapeutic activity |
| Conditions | Pharmacodynamic evaluation of bromazepam degradation pathways |
Procuring this standard allows QC managers to accurately quantify the inactive degradation fraction, ensuring that the formulated product's shelf-life and potency calculations remain compliant with regulatory standards.
This compound is the mandatory reference standard for validating stability-indicating HPLC methods. It is required to determine the relative response factors (RRF) and quantify the specific degradation of Bromazepam API in stressed and long-term stability studies [1].
Because it accounts for approximately 40% of the excreted dose, this compound is the primary calibration standard used in LC-MS/MS panels to detect and confirm bromazepam ingestion in forensic investigations and clinical overdose cases [2].
Research organizations investigating the hepatic CYP450-mediated metabolism and glucuronidation pathways of benzodiazepines require this standard to map the ring-cleavage and hydroxylation kinetics of novel structurally related pipeline drugs [3].